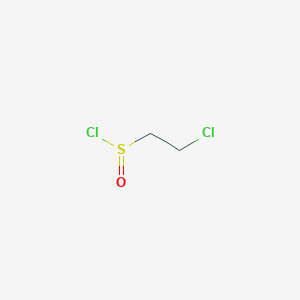
2-Chloroethanesulfinic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethanesulfinic chloride is a chemical compound with the molecular formula C₂H₄Cl₂OS. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of a sulfinyl chloride group attached to a chloroethane backbone, making it a versatile intermediate in organic synthesis.
Applications De Recherche Scientifique
2-Chloroethanesulfinic chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of certain medicinal compounds.
Industry: It is employed in the production of specialty chemicals and materials
Safety and Hazards
Orientations Futures
Méthodes De Préparation
2-Chloroethanesulfinic chloride can be synthesized through several methods. One common synthetic route involves the reaction of ethanesulfinic acid with thionyl chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product .
Analyse Des Réactions Chimiques
2-Chloroethanesulfinic chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl chlorides.
Reduction: Reduction reactions can convert it into ethanesulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Mécanisme D'action
The mechanism of action of 2-Chloroethanesulfinic chloride involves its reactivity with various nucleophiles and electrophiles. The sulfinyl chloride group is highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Chloroethanesulfinic chloride can be compared with other similar compounds such as:
2-Chloroethanesulfonyl chloride: This compound has a similar structure but contains a sulfonyl chloride group instead of a sulfinyl chloride group. It is used in similar applications but may exhibit different reactivity and properties.
Chloromethanesulfonyl chloride: Another related compound with a shorter carbon chain, used in various chemical synthesis processes.
Ethanesulfonyl chloride: Lacks the chlorine atom, leading to different reactivity and applications
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
2-chloroethanesulfinyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2OS/c3-1-2-6(4)5/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUBZQOURSEZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38878-27-2 |
Source


|
| Record name | 2-chloroethanesulfinic chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B3005201.png)


![N-(3-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3005209.png)
![N-[(4-Methoxy-3,5-dimethylpyridin-2-YL)methyl]-N-methylprop-2-enamide](/img/structure/B3005211.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3005213.png)
![3-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3005215.png)
![4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide](/img/structure/B3005216.png)
![6-[5-(5-Methylthiophene-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3005218.png)

![2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride](/img/structure/B3005220.png)
![N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride](/img/structure/B3005222.png)

